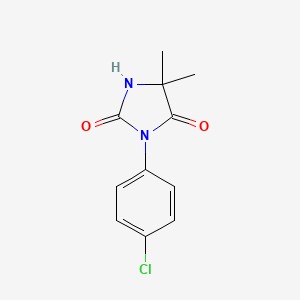

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAOTBYZHSLMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991279 | |

| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70974-23-1 | |

| Record name | Hydantoin, 3-(p-chlorophenyl)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can yield different substituted imidazolidines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.

Biology: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.

Industry: It is used in the synthesis of other complex organic compounds and as a building block in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Bioactivity: Chlorophenyl vs. Halogenation Patterns: 2,4-Dichlorobenzyl derivatives (compounds 3–6) exhibit stronger α1-adrenoreceptor affinity than monosubstituted analogs, suggesting ortho/para halogenation enhances target selectivity .

Role of 5,5-Substituents :

- Dimethyl vs. Diphenyl : 5,5-Dimethyl groups enhance metabolic stability, while 5,5-diphenyl derivatives increase lipophilicity, favoring CNS penetration .

Synthetic Modifications :

Pharmacological and Toxicological Data

- Antimicrobial Activity : Compound 18 inhibits the Msr(A) efflux pump, restoring antibiotic efficacy against methicillin-resistant Staphylococcus epidermidis (MRSE) at MIC values of 4–8 µg/mL .

- Hypotensive Activity: 2,4-Dichlorobenzyl-piperazine derivatives (compounds 3–6) show potent α1-adrenoreceptor blockade (IC50: 10–50 nM) in vitro, correlating with blood pressure reduction in vivo .

Biological Activity

Overview

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione, also known as 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, is a compound characterized by its unique structure featuring a five-membered ring with two nitrogen atoms and two carbonyl groups. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor or modulator, which may have implications in therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base like sodium hydroxide under reflux conditions. The use of organic solvents such as ethanol or methanol is common, followed by purification methods including recrystallization or column chromatography to yield the desired product in high purity.

The biological activity of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is primarily attributed to its ability to interact with various molecular targets. Its structure allows it to bind effectively to active or allosteric sites on enzymes, thereby modulating their activity. The presence of the 4-chlorophenylmethyl group enhances binding affinity and specificity towards certain targets. This modulation can interfere with cellular pathways by altering the function of key proteins or signaling molecules.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. The binding interactions can lead to alterations in enzyme kinetics and substrate availability .

Antimicrobial and Anti-inflammatory Properties

The compound has been explored for its potential therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against a range of pathogens. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in cellular models. This activity may be linked to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione:

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the aromatic substituents significantly influenced their binding affinity to serotonin receptors (e.g., 5-HT6). The findings suggested that this compound could be a lead structure for developing new antidepressants or anti-obesity agents .

- Antiviral Activity : Another investigation highlighted its potential as an antiviral agent through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine biosynthesis. This study found that certain derivatives exhibited superior activity compared to established inhibitors .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione?

- Methodology : The compound can be synthesized via sulfonylation of 5,5-dimethylimidazolidine-2,4-dione (DMH) using 4-chlorophenyl sulfonyl chloride in the presence of triethylamine, followed by recrystallization from ethanol/water mixtures. This approach mirrors sulfonylation methods validated for structurally analogous hydantoin derivatives . Alternatively, nucleophilic aromatic substitution with 4-chlorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) has been employed for similar aryl-functionalized imidazolidinediones .

Q. How is structural characterization performed for this compound?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.0–7.5 ppm for 4-chlorophenyl, dimethyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Detect sulfonyl (O=S=O, 1350–1160 cm⁻¹) or carbonyl (C=O, 1700–1750 cm⁻¹) stretches .

- LC/MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC) .

Q. What initial biological screening assays are recommended?

- Methodology :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .

- Anti-Inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages using ELISA .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?

- Methodology : Comparative SAR studies with analogs bearing methoxy, nitro, or dichlorophenyl groups reveal that the 4-chlorophenyl group enhances lipophilicity (logP ~2.5) and electron-withdrawing effects, improving target binding. For example, α1-adrenoceptor antagonists with 4-chlorophenyl moieties exhibit higher selectivity (Ki < 50 nM) than methoxy-substituted analogs . Systematic modifications (e.g., para vs. meta substitution) via Suzuki-Miyaura coupling can further refine SAR .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodology : Bulky 4-chlorophenyl groups may induce polymorphism or disordered crystal packing. Single-crystal X-ray diffraction (e.g., using SHELXL ) with low-temperature data collection (100 K) improves resolution. For example, a related hexyl-diphenyl analog crystallized in monoclinic P2₁ with Z=4, requiring iterative refinement of thermal displacement parameters .

Q. How to resolve contradictions in reported biological data (e.g., varying MIC values)?

- Methodology : Discrepancies often stem from:

- Strain Variability : Use standardized strains (e.g., ATCC controls) and confirm susceptibility via agar dilution .

- Compound Purity : Validate via HPLC (e.g., >98% purity) and LC/MS to exclude degradation products .

- Assay Conditions : Optimize solvent (DMSO <1% v/v) and pH (neutral buffers) to prevent false negatives .

Q. What mechanistic studies elucidate the compound’s hypoglycemic activity?

- Methodology :

- Enzyme Inhibition : Screen against α-glucosidase or AMPK using fluorometric assays (IC₅₀ determination) .

- Molecular Docking : Model interactions with insulin receptor substrates (e.g., PDB: 1IR3) to identify binding motifs (e.g., hydrogen bonding with hydantoin carbonyl groups) .

- In Vivo Validation : Use streptozotocin-induced diabetic rodent models to assess glucose tolerance and insulin sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.